N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-4-nitrobenzamide
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Overview
Description
Molecular Structure Analysis
FISP’s molecular structure consists of a benzamide core with a sulfonyl group and a fluorophenyl-piperazine side chain. The 4-nitrobenzamide moiety contributes to its inhibitory activity. The precise arrangement of these functional groups influences its binding affinity to the target enzyme .
Chemical Reactions Analysis
FISP interacts with 11β-HSD through non-covalent interactions. It likely forms hydrogen bonds, electrostatic interactions, and hydrophobic contacts within the enzyme’s active site. Further mechanistic studies are needed to elucidate the exact binding mode and potential intermediates during the inhibition process .
Physical And Chemical Properties Analysis
Scientific Research Applications
Antibacterial Activities
Research on 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives, which share structural similarities with the compound , has demonstrated antibacterial activities. These compounds were synthesized and tested against various pathogens, showing that specific derivatives exhibited better antibacterial activities at certain concentrations (Wu Qi, 2014).
Radioligand Studies
Compounds such as [(18)F]p-MPPF, which contain a piperazine moiety and are used as radioligands, have been extensively studied for their applications in positron emission tomography (PET) to study serotonergic neurotransmission. These studies include chemistry, radiochemistry, animal data, human data, toxicity, and metabolism, providing a comprehensive understanding of the compound's behavior in biological systems (A. Plenevaux et al., 2000).
Anti-dementia Drug Studies
Research involving the synthesis and in vivo studies of 18F-labeled N-(4-acetyl-1-piperazinyl)-p-fluorobenzamide (FK960), a novel anti-dementia drug candidate, demonstrates the potential therapeutic applications of such compounds. The study explored the synthesis process, radiochemical yield, and in vivo brain distribution in conscious monkeys, highlighting the compound's pharmacokinetic data and potential for further investigation in anti-dementia therapies (Y. Murakami et al., 2002).
Mechanism of Action
FISP irreversibly inhibits 11β-HSD, leading to altered cortisol metabolism. By selectively targeting this enzyme, it may modulate glucocorticoid levels, impacting inflammation, metabolism, and stress responses. Further investigations are warranted to explore its effects on other pathways and potential therapeutic applications .
properties
IUPAC Name |
N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4O5S/c20-16-3-7-17(8-4-16)22-10-12-23(13-11-22)30(28,29)14-9-21-19(25)15-1-5-18(6-2-15)24(26)27/h1-8H,9-14H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMMDLGKYZORBHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)CCNC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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